Product packaging for 2-Bromo-6-fluoro-3-methylbenzonitrile(Cat. No.:CAS No. 1715912-73-4)

2-Bromo-6-fluoro-3-methylbenzonitrile

Cat. No.: B3032427
CAS No.: 1715912-73-4
M. Wt: 214.03
InChI Key: IFKXUQSSXXKPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Benzonitrile (B105546) Derivatives in Advanced Chemical Synthesis

Halogenated benzonitrile derivatives are a class of organic compounds that have garnered significant attention in advanced chemical synthesis. Their importance stems from the unique combination of a nitrile group and one or more halogen atoms attached to a benzene (B151609) ring. This arrangement provides a scaffold that is both stable and highly amenable to further functionalization.

The nitrile group (-C≡N) is a versatile functional group; it is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring. nih.gov It can also be transformed into other valuable functional groups, such as amines, carboxylic acids, and amides, through well-established chemical reactions. researchgate.net In medicinal chemistry, the nitrile moiety is recognized as a valuable pharmacophore and can act as a bioisostere for carbonyl, hydroxyl, and even halogen groups, often enhancing binding affinity to protein targets and improving pharmacokinetic profiles. nih.govresearchgate.netnih.gov

The presence of halogen atoms, such as bromine and fluorine, further enhances the synthetic utility of these molecules. Halogens serve as excellent leaving groups or reactive handles for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. chemrxiv.orgrsc.org These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Fluorine, in particular, is often incorporated into pharmaceutical candidates to improve metabolic stability, binding affinity, and bioavailability. Halogenated benzonitriles have been utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals like fungicides, and advanced materials such as polymers with specific electronic properties. chemshuttle.comgoogle.com

Structural Attributes of 2-Bromo-6-fluoro-3-methylbenzonitrile and its Utility as a Synthetic Precursor

This compound is a polysubstituted aromatic compound. Its structure features a benzene ring functionalized with a bromo group at position 2, a fluoro group at position 6, a methyl group at position 3, and a nitrile group at position 1. The specific arrangement of these substituents dictates the molecule's electronic properties and reactivity. The ortho-positioning of the bromine and fluorine atoms relative to the nitrile group creates a sterically hindered and electronically distinct environment.

While detailed experimental data for the specific this compound isomer is not widely available in public chemical databases, its properties and reactivity can be inferred from closely related, well-documented isomers. The data for a structural isomer, 2-Bromo-6-fluoro-4-methylbenzonitrile, is presented below for reference.

PropertyValue
Compound Name2-Bromo-6-fluoro-4-methylbenzonitrile (Isomer)
CAS Number1023971-89-2
Molecular FormulaC₈H₅BrFN
Molecular Weight214.037 g/mol
AppearanceColorless to pale yellow liquid

The primary utility of this compound as a synthetic precursor lies in the reactivity of its functional groups:

Bromine Atom : The carbon-bromine bond provides a key site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, alkyl, or vinyl groups, enabling the construction of more complex molecular architectures. chemshuttle.com

Nitrile Group : This group can undergo hydrolysis to form a carboxylic acid, reduction to yield a benzylamine, or participate in cycloaddition reactions. This versatility allows for the conversion of the benzonitrile scaffold into different classes of compounds.

Fluorine and Methyl Groups : These substituents modulate the electronic nature and lipophilicity of the molecule. The highly electronegative fluorine atom can influence reaction regioselectivity and enhance the biological activity of derivative compounds. chemshuttle.com

This combination of reactive sites makes this compound a valuable intermediate for constructing complex, highly substituted aromatic structures, particularly in the fields of medicinal chemistry and materials science. chemshuttle.com

Current Research Trajectories Involving Complex Benzonitrile Scaffolds

Current research in organic synthesis is increasingly focused on the development of efficient methods to build molecular complexity. Complex benzonitrile scaffolds are central to several of these research trajectories.

One major area is the development of novel catalytic methods. This includes the design of new ligand systems for transition metals like palladium and nickel to facilitate challenging cross-coupling reactions on sterically hindered or electronically deactivated benzonitrile substrates. chemrxiv.orgacs.org Furthermore, electrochemical methods are being explored as a green and efficient approach for C-H amidation and other functionalization reactions involving benzonitriles. nih.gov

In medicinal chemistry, there is a strong emphasis on "scaffold diversity" and "scaffold hopping." nih.govacs.org Synthetic chemists aim to create libraries of structurally novel compounds from common starting materials. Complex benzonitriles serve as ideal platforms for these efforts, allowing for the generation of diverse molecular frameworks through the selective manipulation of their multiple functional groups. These frameworks are then screened for biological activity, leading to the discovery of new therapeutic agents.

Additionally, domino or cascade reactions involving benzonitrile substrates are being developed to construct intricate polycyclic molecules in a single step. researchgate.net These strategies are highly efficient as they reduce the number of synthetic steps, minimize waste, and rapidly build molecular complexity from simple, readily available benzonitriles. These advanced synthetic approaches underscore the continued importance of benzonitrile-containing building blocks in pushing the boundaries of chemical synthesis and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFN B3032427 2-Bromo-6-fluoro-3-methylbenzonitrile CAS No. 1715912-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKXUQSSXXKPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287582
Record name 2-Bromo-6-fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715912-73-4
Record name 2-Bromo-6-fluoro-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1715912-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 Bromo 6 Fluoro 3 Methylbenzonitrile

Strategic Retrosynthetic Analysis of 2-Bromo-6-fluoro-3-methylbenzonitrile

A retrosynthetic analysis of this compound suggests several potential disconnection points. The nitrile group can be envisioned as arising from a primary amide, an aldehyde, or through a Sandmeyer reaction of an aniline (B41778) derivative. The bromine and fluorine atoms, being ortho-directing and deactivating, present a challenge in their selective introduction.

A plausible retrosynthetic pathway would involve the disconnection of the C-Br bond, suggesting a late-stage bromination of a 2-fluoro-3-methylbenzonitrile (B66463) precursor. Alternatively, the nitrile group could be introduced last, for instance, from a corresponding benzaldehyde (B42025) or benzyl (B1604629) halide. Another approach considers the construction of the aromatic ring itself with the desired substitution pattern already in place, though this is often a more complex endeavor.

Given the substitution pattern, a key consideration is the directing effects of the existing groups. The fluorine atom is a weak ortho-, para-director, while the methyl group is also an ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The interplay of these directing effects is crucial for devising a successful regioselective synthesis.

Precursor Selection and Initial Synthetic Pathways

The selection of appropriate precursors is critical for the successful synthesis of this compound. Based on established synthetic transformations for similar molecules, several promising starting materials and pathways can be proposed.

One potential pathway starts from a substituted aniline. For instance, a suitably substituted aniline could undergo a Sandmeyer reaction to introduce the nitrile group. A related approach has been demonstrated for the synthesis of 2-bromo-6-fluorobenzonitrile (B1362393) from 2-amino-6-fluorobenzonitrile. In this synthesis, the amino group is diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with copper(I) bromide to yield the desired brominated benzonitrile (B105546). A similar strategy could be envisioned for this compound, starting from 2-amino-6-fluoro-3-methylbenzonitrile.

Another viable route involves the conversion of a benzaldehyde to a benzonitrile. The synthesis of 2-bromo-6-fluorobenzonitrile has been reported from 2-bromo-6-fluorobenzaldehyde (B104081) by reaction with hydroxylamine (B1172632) hydrochloride in formic acid. chemicalbook.com This method converts the aldehyde to an aldoxime, which is then dehydrated in situ to the nitrile. This suggests that 2-bromo-6-fluoro-3-methylbenzaldehyde (B119135) could be a key intermediate.

The synthesis of a related compound, 2-bromo-6-fluoro-3-methoxybenzaldehyde, has been proposed to start from 2-bromo-6-fluoro-3-methoxyaniline, which is converted to the corresponding benzonitrile via a Sandmeyer reaction, followed by reduction to the aldehyde. rsc.org This highlights the utility of aniline precursors in accessing substituted benzonitriles and their derivatives.

The following table summarizes potential synthetic pathways based on the synthesis of analogous compounds:

Starting MaterialKey TransformationsTarget Intermediate/ProductReference for Analogy
2-Amino-6-fluoro-3-methylbenzonitrileDiazotization, Sandmeyer ReactionThis compound chemicalbook.com
2-Bromo-6-fluoro-3-methylbenzaldehydeOximation, DehydrationThis compound chemicalbook.com
2-Bromo-6-fluoro-3-methylanilineDiazotization, Sandmeyer ReactionThis compound rsc.org

Regioselective Functionalization Strategies in Aromatic Systems

Achieving the desired 2,3,6-substitution pattern on the benzene (B151609) ring requires careful consideration of regioselective functionalization strategies. The directing effects of the substituents play a pivotal role in determining the outcome of electrophilic aromatic substitution reactions.

In a potential synthesis starting from a simpler precursor like 3-fluoro-2-methylaniline, the directing effects of the fluorine and methyl groups would need to be carefully managed during subsequent bromination and cyanation steps. Protecting groups may be necessary to block certain positions and guide the incoming electrophiles to the desired locations.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. In this approach, a directing group, often containing a heteroatom, coordinates to an organolithium reagent, leading to deprotonation of the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles. While this strategy is highly effective, the specific directing group and reaction conditions must be carefully chosen to achieve the desired regioselectivity in a polysubstituted system.

The synthesis of 2-bromo-6-fluorobenzoic acid from o-fluorobenzonitrile involves a sequence of nitration, reduction, bromination, deamination, and hydrolysis, highlighting a multi-step approach to control the final substitution pattern. google.com Such a sequence of reactions allows for the stepwise introduction of functional groups, taking advantage of their directing effects at each stage.

Challenges and Advancements in Benzonitrile Synthesis

The synthesis of benzonitriles, while a well-established area of organic chemistry, still presents several challenges, particularly when dealing with polysubstituted and sterically hindered substrates.

One of the classical methods for benzonitrile synthesis is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide. However, this reaction often requires high temperatures and can be sensitive to the nature of the substituents on the aromatic ring.

Modern advancements in catalysis have provided milder and more efficient methods for benzonitrile synthesis. Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide or potassium hexacyanoferrate(II), have become increasingly popular due to their high functional group tolerance and milder reaction conditions.

The direct conversion of benzaldehydes to benzonitriles is an attractive and atom-economical approach. rsc.org Traditional methods often involve the isolation of the intermediate aldoxime followed by a separate dehydration step. rsc.org Recent developments have focused on one-pot procedures using various dehydrating agents or catalytic systems. rsc.org For instance, the use of ionic liquids as recyclable catalysts and solvents has been explored for the green synthesis of benzonitriles from benzaldehydes and hydroxylamine hydrochloride. rsc.org

The ammoxidation of toluenes is an important industrial process for the production of benzonitriles, involving the reaction of a methyl-substituted benzene with ammonia (B1221849) and oxygen at high temperatures over a solid catalyst. medcraveonline.com While highly efficient for large-scale production, this method is generally not suitable for the synthesis of complex, polysubstituted benzonitriles on a laboratory scale.

The following table outlines some common methods for benzonitrile synthesis and their associated challenges:

MethodReagentsGeneral Challenges
Rosenmund-von Braun ReactionAryl halide, CuCNHigh temperatures, substrate scope limitations
Sandmeyer ReactionAryl diazonium salt, CuCNGeneration and handling of diazonium salts
From BenzaldehydesBenzaldehyde, hydroxylamine, dehydrating agentStoichiometric reagents, potential for side reactions
Palladium-Catalyzed CyanationAryl halide/triflate, cyanide source, Pd catalystCatalyst cost and sensitivity, toxicity of cyanide reagents
AmmoxidationToluene derivative, NH₃, O₂, catalystHigh temperatures, lack of selectivity for complex molecules

Advanced Chemical Transformations and Reactivity Profiles of 2 Bromo 6 Fluoro 3 Methylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) on the Fluoro-Substituted Benzonitrile (B105546) Ring

The fluorine atom in 2-bromo-6-fluoro-3-methylbenzonitrile is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitrile group, particularly in the ortho position, significantly activates the aromatic ring towards attack by nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a variety of nucleophiles.

Mechanistic Investigations of SNAr Pathways

While specific mechanistic studies on this compound are not extensively documented in the literature, the SNAr pathway is well-established for related fluoro- and halobenzonitriles. organic-chemistry.orgwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com

First, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The negative charge in this intermediate is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitrile group. The stability of this intermediate is a key factor in the feasibility of the SNAr reaction. nih.gov

In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The rate of the reaction is typically dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer complex. For some systems, the reaction may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single step, although this is less common than the stepwise pathway for highly activated substrates. nih.gov

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648) Hydrate)

The reaction would be expected to yield 2-bromo-6-hydrazinyl-3-methylbenzonitrile. The general conditions for such transformations often involve heating the aryl fluoride with the nitrogen nucleophile in a suitable solvent, sometimes in the presence of a base to enhance the nucleophilicity of the attacking species.

Illustrative Data Table for SNAr with Nitrogen Nucleophiles

EntryNucleophileProductExpected Yield (%)
1Hydrazine hydrate (B1144303)2-Bromo-6-hydrazinyl-3-methylbenzonitrile75-85
2Ammonia (B1221849)2-Amino-6-bromo-3-methylbenzonitrile70-80
3Aniline (B41778)2-Bromo-3-methyl-6-(phenylamino)benzonitrile80-90

Note: The data in this table is hypothetical and based on typical yields for SNAr reactions with similar activated aryl fluorides.

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiolates, are also effective in displacing the fluorine atom in SNAr reactions. The higher nucleophilicity of sulfur compounds often leads to faster reaction rates compared to their oxygen counterparts. msu.edu

For instance, the reaction of this compound with sodium methoxide (B1231860) would be expected to produce 2-bromo-6-methoxy-3-methylbenzonitrile. Similarly, reaction with a thiolate, such as sodium thiophenoxide, would yield the corresponding aryl sulfide. These reactions are typically carried out in polar aprotic solvents to enhance the reactivity of the nucleophile.

Illustrative Data Table for SNAr with Oxygen and Sulfur Nucleophiles

EntryNucleophileProductExpected Yield (%)
1Sodium methoxide2-Bromo-6-methoxy-3-methylbenzonitrile85-95
2Sodium phenoxide2-Bromo-3-methyl-6-phenoxybenzonitrile80-90
3Sodium thiophenoxide2-Bromo-3-methyl-6-(phenylthio)benzonitrile90-98

Note: The data in this table is hypothetical and based on typical yields for SNAr reactions with similar activated aryl fluorides.

Carbon-Carbon Bond Formation via Nucleophilic Substitution

While less common than reactions with heteroatom nucleophiles, SNAr can also be used to form carbon-carbon bonds. This typically requires a sufficiently stabilized carbon nucleophile, such as an enolate from a ketone or malonic ester. The reaction of this compound with the enolate of acetophenone, for example, could potentially lead to the formation of a new C-C bond at the C-F position. organic-chemistry.orgnih.gov

These reactions often require strong bases to generate the carbon nucleophile and may be catalyzed by transition metals in some cases to facilitate the coupling. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom in this compound serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are fundamental in modern organic synthesis. The palladium-catalyzed Suzuki-Miyaura coupling is a prominent example. libretexts.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov In the case of this compound, the bromine atom is the reactive site for this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.org

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates being coupled. Electron-rich and bulky phosphine (B1218219) ligands are often used to promote the oxidative addition and reductive elimination steps. nih.gov

Illustrative Data Table for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst/LigandBaseSolventProductExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O6-Fluoro-3-methyl-[1,1'-biphenyl]-2-carbonitrile85-95
2Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane2-Bromo-6-(pyridin-3-yl)-3-methylbenzonitrile75-85
3(E)-Styrylboronic acidPd(OAc)₂ / SPhosK₃PO₄THF2-Bromo-6-((E)-styryl)-3-methylbenzonitrile80-90

Note: The data in this table is hypothetical and based on typical yields for Suzuki-Miyaura reactions with similar aryl bromides.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. In the case of this compound, the reactive C-Br bond can readily participate in the catalytic cycle to couple with a wide range of primary and secondary amines.

The reaction typically involves a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base, commonly a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu). chemspider.com The choice of ligand is crucial and can influence the scope and efficiency of the transformation, allowing for the coupling of various amines, including cyclic amines. nih.gov The general transformation allows for the substitution of the bromine atom with an amino group, yielding N-substituted 2-fluoro-3-methyl-6-aminobenzonitrile derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Component Example Reagents Role Reference
Aryl Halide This compound Substrate -
Amine Primary or Secondary Amines (e.g., aniline, morpholine, di-n-butylamine) Coupling Partner chemspider.comnih.gov
Catalyst Pd₂(dba)₃, Pd(OAc)₂ Palladium Source chemspider.com
Ligand (±)-BINAP, XPhos, SPhos Stabilizes Pd(0) complex chemspider.com
Base NaOtBu, K₂CO₃, Cs₂CO₃ Activates the amine chemspider.com

| Solvent | Toluene, Dioxane | Reaction Medium | chemspider.com |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. For this compound, this reaction provides a direct route to introduce an alkynyl moiety at the C-2 position, replacing the bromine atom. This transformation is highly valuable for creating rigid, conjugated systems found in materials science and medicinal chemistry. nih.gov

The standard Sonogashira protocol employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst (typically copper(I) iodide, CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent. soton.ac.uk The reaction proceeds under mild conditions and demonstrates a broad functional group tolerance. nih.gov Recent advancements have led to the development of copper-free Sonogashira conditions, which can be advantageous for substrates sensitive to copper salts. nih.gov The reaction of this compound with various terminal alkynes would yield a library of 2-alkynyl-6-fluoro-3-methylbenzonitrile derivatives.

Table 2: Typical Reaction Conditions for Sonogashira Coupling

Component Example Reagents Purpose Reference
Aryl Halide This compound Substrate -
Alkyne Phenylacetylene, 1-hexyne, Trimethylsilylacetylene Coupling Partner soton.ac.ukchemrxiv.org
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary Catalyst soton.ac.ukchemrxiv.org
Cu Co-catalyst CuI Facilitates Transmetalation soton.ac.uk
Base Et₃N, DIPA Alkyne Deprotonation / HCl Scavenger soton.ac.uk

| Solvent | THF, DMF, Toluene | Reaction Medium | soton.ac.uk |

Other Cross-Coupling Variants (e.g., Negishi, Stille, Heck)

The utility of this compound extends to other palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond. chemshuttle.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. The application of Negishi coupling would allow for the introduction of alkyl, alkenyl, or aryl groups by reacting this compound with the corresponding organozinc compound. This method is known for its high functional group tolerance.

Stille Coupling: The Stille reaction utilizes an organotin compound (stannane) as the coupling partner. By reacting this compound with various organostannanes, a diverse range of carbon-based substituents can be installed at the C-2 position. A key advantage is the stability and ease of handling of many organostannane reagents.

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes. mdpi.com Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a new C-C bond, yielding a 2-alkenyl-6-fluoro-3-methylbenzonitrile derivative. The stereoselectivity of the reaction often favors the trans product.

Reactions Involving the Methyl Group

Functionalization of the Methyl Group via Oxidation or Halogenation

The benzylic methyl group of this compound is susceptible to oxidation and halogenation reactions, providing a pathway to further functionalization.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. For instance, treatment with strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely convert the methyl group to a carboxylic acid, yielding 2-bromo-6-fluoro-3-cyanobenzoic acid. Milder, more controlled oxidation could produce 2-bromo-6-fluoro-3-cyanobenzaldehyde, a valuable synthetic intermediate.

Halogenation: Free-radical halogenation at the benzylic position can be achieved using reagents such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide). This reaction would convert the methyl group into a bromomethyl group, producing 2-bromo-6-fluoro-3-(bromomethyl)benzonitrile. This benzylic halide is a highly reactive intermediate for subsequent nucleophilic substitution reactions.

Condensation and Alkylation Reactions at the Benzylic Position

The functionalized benzylic position, particularly after halogenation to 2-bromo-6-fluoro-3-(bromomethyl)benzonitrile, opens avenues for condensation and alkylation reactions. The benzylic bromide is an excellent electrophile.

Alkylation: It can readily react with a variety of nucleophiles in Sₙ2-type reactions. For example, reaction with cyanide ions would yield the corresponding acetonitrile (B52724) derivative, while reaction with alkoxides or thiolates would introduce new ether or thioether linkages, respectively.

Condensation: The benzylic bromide can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then participate in condensation reactions with carbonyl compounds (aldehydes or ketones) to form more complex alcohol structures. Alternatively, it can be used to alkylate enolates in classic condensation pathways like the malonic ester synthesis to build more elaborate carbon skeletons.

Transformations of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group that can be converted into several other important chemical moieties.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. Complete hydrolysis yields a carboxylic acid (2-bromo-6-fluoro-3-methylbenzoic acid), while partial hydrolysis under carefully controlled conditions can afford the corresponding primary amide (2-bromo-6-fluoro-3-methylbenzamide).

Reduction: The nitrile can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or palladium catalyst) will convert the nitrile group into an aminomethyl group, yielding (2-bromo-6-fluoro-3-methylphenyl)methanamine.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile group to form an intermediate imine salt. Subsequent aqueous workup and hydrolysis of this intermediate yield a ketone. For example, reacting this compound with methylmagnesium bromide would produce 1-(2-bromo-6-fluoro-3-methylphenyl)ethan-1-one after hydrolysis.

Conversion to Amidoximes: As demonstrated with structurally related cyanopyridines, the nitrile group can react with hydroxylamine (B1172632) (NH₂OH) to form an amidoxime. soton.ac.uk This transformation would yield N'-hydroxy-2-bromo-6-fluoro-3-methylbenzimidamide, a functional group of interest in medicinal chemistry.

Electrophilic Aromatic Substitution and Directed Metalation Studies

The substitution pattern on the benzene (B151609) ring of this compound dictates the regiochemical outcome of further functionalization of the aromatic core.

Electrophilic Aromatic Substitution (EAS): The existing substituents have competing directing effects.

-F (Fluoro): Ortho, para-directing and deactivating.

-Br (Bromo): Ortho, para-directing and deactivating.

-CH₃ (Methyl): Ortho, para-directing and activating.

-CN (Cyano): Meta-directing and strongly deactivating.

Considering the positions, the methyl group (activating) directs to its ortho (C2, C4) and para (C6) positions. The fluorine (deactivating) directs to its ortho (C1, C5) and para (C4) positions. The bromine (deactivating) directs to its ortho (C1, C3) and para (C5) positions. The cyano group (strongly deactivating) directs to its meta (C3, C5) positions.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a substituent (the directed metalation group, DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Fluorine is known to be a potent, albeit weak, ortho-directing group. researchgate.net In the case of this compound, the fluorine atom at C6 could potentially direct lithiation to the C5 position. This would generate a lithiated intermediate that could then be trapped with various electrophiles, providing a route to 5-substituted derivatives. However, the presence of other functional groups, particularly the acidic protons of the methyl group, could lead to competitive deprotonation.

Oxidation and Reduction Chemistry of the Benzonitrile Core

Oxidation: The aromatic ring of this compound is generally resistant to oxidation under standard conditions due to its aromatic stability. However, the methyl group is susceptible to oxidation. Using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions could potentially oxidize the methyl group to a carboxylic acid, yielding 2-bromo-3-carboxy-6-fluorobenzonitrile.

Reduction: The benzonitrile core can be reduced under specific conditions. Catalytic hydrogenation at high pressure and temperature can reduce the aromatic ring, but this typically requires forcing conditions that would also reduce the nitrile group. A more controlled reduction of the aromatic ring can be achieved through a Birch reduction, which involves using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. This reaction would lead to a non-aromatic dihydrobenzene derivative, with the regioselectivity of the reduction influenced by the electronic properties of the substituents.

Strategic Application of Protecting Groups in Multi-Step Synthesis

In a multi-step synthesis involving this compound, the use of protecting groups might be necessary to prevent unwanted side reactions of the existing functional groups. uchicago.edu

For example, if a synthetic route required a Grignard or organolithium reagent to be formed at the C2 position by halogen-metal exchange of the bromine atom, the nitrile group would need to be protected. The nitrile group is incompatible with these strong nucleophilic and basic reagents. A common strategy would be to temporarily convert the nitrile into a different functional group that is stable under these conditions and can be easily reverted. For instance, the nitrile could be hydrolyzed to the carboxylic acid, which could then be protected as an ester. Following the organometallic reaction, the ester could be hydrolyzed back to the carboxylic acid, and then converted back to the nitrile.

Alternatively, if reactions sensitive to the electron-withdrawing nature of the nitrile were planned, the nitrile could be temporarily reduced to the aminomethyl group, which could then be protected with a suitable amine protecting group (e.g., Boc or Cbz). After the desired synthetic steps, the protecting group would be removed, and the primary amine could be re-oxidized to the nitrile. The choice of protecting group strategy would depend on the specific sequence of reactions planned and the compatibility of the protecting group with the various reagents and conditions employed.

2 Bromo 6 Fluoro 3 Methylbenzonitrile As a Key Intermediate in Complex Molecular Synthesis

Synthesis of Polycyclic and Heterocyclic Systems

The strategic placement of bromine, fluorine, and nitrile functional groups on the benzene (B151609) ring suggests that 2-Bromo-6-fluoro-3-methylbenzonitrile could theoretically serve as a precursor for various complex molecular architectures. The bromine atom provides a reactive site for cross-coupling reactions, the fluorine atom can influence the electronic properties and biological activity of the final molecule, and the nitrile group is a versatile functional handle for cyclization and other transformations. However, specific examples of its application are not documented.

Construction of (Aza)pyridopyrazolopyrimidinone Scaffolds

There is currently no available scientific literature detailing a synthetic pathway that utilizes this compound for the construction of (Aza)pyridopyrazolopyrimidinone scaffolds.

Derivatization to Indazolopyrimidinone Architectures

Similarly, research explicitly describing the derivatization of this compound to form Indazolopyrimidinone architectures could not be located.

Formation of Spirocyclic Benzonitrile (B105546) Derivatives

The use of this compound in the formation of spirocyclic benzonitrile derivatives is not described in the reviewed literature.

Strategic Role in the Assembly of Advanced Organic Building Blocks

Halogenated aromatic nitriles are recognized as important intermediates for creating a diverse range of organic molecules. The bromine substituent, for instance, is a key functional group for initiating cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in assembling more complex structures from simpler precursors.

The fluorine and methyl groups on the aromatic ring of compounds like this compound are expected to modulate the reactivity and confer specific properties such as metabolic stability and binding affinity in medicinal chemistry contexts. However, detailed studies or reports that specifically leverage this compound for the synthesis of advanced organic building blocks are not presently available. While related compounds, such as 2-bromo-4-methylbenzonitrile, are known intermediates in the synthesis of dyes, this specific application has not been documented for the 2-bromo-6-fluoro-3-methyl isomer.

Implementation in Convergent and Divergent Synthetic Routes

Convergent and divergent synthesis strategies are crucial for the efficient production of molecular libraries and complex target molecules. The multifunctional nature of this compound, featuring three distinct functional groups (bromo, fluoro, and cyano), makes it a theoretical candidate for such synthetic strategies. Different reaction conditions could selectively target one functional group over another, allowing for divergent pathways from a common intermediate.

Despite this potential, there are no specific, published examples of its implementation in either convergent or divergent synthetic routes to complex molecules. The broader class of fluorinated building blocks is widely used, but the specific contributions and reaction pathways involving this compound are yet to be detailed in scientific literature.

Theoretical and Computational Chemistry Studies on 2 Bromo 6 Fluoro 3 Methylbenzonitrile and Analogues

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-bromo-6-fluoro-3-methylbenzonitrile is fundamentally governed by the interplay of its constituent functional groups: the aromatic benzene (B151609) ring, the electron-withdrawing bromine and fluorine atoms, the electron-donating methyl group, and the strongly electron-withdrawing nitrile group. The combination of these substituents creates a unique electronic landscape that dictates the molecule's reactivity and physical properties. libretexts.org

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. berkeley.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to have significant contributions from the electron-deficient regions, particularly the carbon atom of the nitrile group and the carbon atoms bearing the halogen substituents. smolecule.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the case of this compound, the presence of multiple electron-withdrawing groups is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and suggesting a propensity for nucleophilic attack. orientjchem.org

The electron density distribution is significantly polarized due to the high electronegativity of the fluorine and bromine atoms, as well as the nitrile group. This results in regions of partial positive charge on the carbon atoms attached to these groups and regions of partial negative charge around the nitrogen and halogen atoms. This charge distribution is a key determinant of the molecule's intermolecular interactions and its behavior in chemical reactions.

Table 1: Predicted Molecular Orbital Properties of this compound and Analogues This table presents hypothetical data based on general principles of physical organic chemistry for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzonitrile (B105546)-7.12-0.856.27
3-Methylbenzonitrile-6.98-0.796.19
2-Bromobenzonitrile-7.25-1.026.23
2-Fluorobenzonitrile-7.31-1.156.16
2-Bromo-6-fluorobenzonitrile (B1362393)-7.45-1.356.10
This compound -7.38 -1.30 6.08

Density Functional Theory (DFT) Calculations for Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the reactivity of organic molecules with a high degree of accuracy. utexas.edu For this compound, DFT calculations can provide valuable insights into its susceptibility to various chemical transformations. By calculating the electron density and related properties, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. nih.gov

One of the key applications of DFT in reactivity prediction is the generation of molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive and negative potential. For this compound, the MEP map would be expected to show regions of negative potential (nucleophilic sites) around the nitrogen atom of the nitrile group and the halogen atoms, while regions of positive potential (electrophilic sites) would be anticipated on the hydrogen atoms and the carbon atoms of the aromatic ring. orientjchem.org

Frontier molecular orbital (FMO) theory, when combined with DFT calculations, offers another avenue for predicting reactivity. The distribution of the HOMO and LUMO can indicate the preferred sites for reaction. For electrophilic attack, the reaction is likely to occur at the position with the highest HOMO density. Conversely, nucleophilic attack is favored at the site with the highest LUMO density. For this compound, the analysis of the FMOs would likely indicate that the aromatic ring is susceptible to nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing groups. acs.org

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical data based on general principles of physical organic chemistry for illustrative purposes.

Atomic SiteFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
C1 (CN)0.150.05
C2 (Br)0.250.02
C3 (CH3)0.080.18
C40.120.25
C50.090.35
C6 (F)0.280.03

Modeling of Reaction Mechanisms and Energy Landscapes

By employing methods such as DFT, it is possible to calculate the potential energy surface for a given reaction. This surface represents the energy of the system as a function of the geometric coordinates of the atoms. The reaction pathway can be traced on this surface as the minimum energy path connecting reactants and products. Along this path, transition states, which correspond to energy maxima, and intermediates, which are local energy minima, can be located. acs.org

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. Computational modeling can provide accurate estimates of activation energies, allowing for the comparison of different possible reaction pathways and the identification of the most favorable one. For instance, in a nucleophilic aromatic substitution reaction on this compound, calculations could determine whether the substitution occurs preferentially at the bromine- or fluorine-bearing carbon atom by comparing the activation energies for the two pathways. pw.live

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its chemical and biological properties. For this compound, conformational analysis involves studying the rotation around the single bonds, particularly the bond connecting the methyl group to the aromatic ring. While the benzene ring itself is planar, the substituents can influence its local geometry. science.gov

Due to the presence of ortho-substituents (bromo and fluoro groups), there may be some degree of steric hindrance that affects the preferred orientation of the methyl group. scite.ai Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the rotational energy profile around the C-C bond of the methyl group. This would reveal the most stable conformation and the energy barriers to rotation. It is likely that the methyl group will adopt a conformation that minimizes steric clashes with the adjacent bromo group. mdpi.com

Stereochemical considerations are also important, although this compound is not chiral. The arrangement of the substituents on the aromatic ring is fixed. However, in reactions involving this molecule, the stereochemistry of the products can be influenced by the steric and electronic environment of the reaction center. For example, in an asymmetric synthesis, the specific conformation of the substrate could play a role in determining the stereochemical outcome. ncert.nic.in

Quantitative Structure-Reactivity Relationship (QSAR) Derivations for Related Scaffolds

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govacs.org While a specific QSAR model for this compound would require a dataset of related compounds with measured reactivity data, the principles of QSAR can be discussed in the context of related scaffolds, such as brominated and fluorinated aromatic compounds. nih.govresearchgate.net

The development of a QSAR model typically involves several steps. First, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). researchgate.net For a series of substituted benzonitriles, descriptors that capture the electronic and steric effects of the substituents would be particularly relevant. nih.govnumberanalytics.commdpi.com

Next, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that relates the descriptors to the observed reactivity. The predictive power of the model is then validated using internal and external validation techniques. nih.govacs.org A well-validated QSAR model can be used to predict the reactivity of new, untested compounds, thereby guiding the design of molecules with desired properties. For example, a QSAR model for the reactivity of substituted benzonitriles in a particular reaction could be used to predict which combination of substituents would lead to the highest reaction rate. acs.org

Analytical and Spectroscopic Characterization in Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 2-Bromo-6-fluoro-3-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized to provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. Their chemical shifts, typically in the range of 7.0-8.0 ppm, would be influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrile substituents. The splitting pattern of these signals (e.g., doublets) and the magnitude of their coupling constants (J-values) would reveal their positional relationship to each other and to the fluorine atom. The methyl group would appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals would be expected, one for each unique carbon atom. The carbon of the nitrile group (-C≡N) would appear in the characteristic downfield region of 110-125 ppm. The six aromatic carbons would have chemical shifts between approximately 110 and 165 ppm, with their exact positions determined by the electronic effects of the various substituents. The carbons directly bonded to the electronegative bromine and fluorine atoms would show characteristic shifts and couplings (in the case of fluorine). The methyl carbon would be observed at a much higher field, typically in the 15-25 ppm range.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a single resonance for the fluorine atom, and the coupling of this fluorine to nearby protons and carbons (observed in the ¹H and ¹³C spectra, respectively) would be instrumental in confirming the substitution pattern on the aromatic ring.

Expected ¹H and ¹³C NMR Data Summary This table is illustrative of expected values based on spectroscopic principles.

Atom NMR Type Expected Chemical Shift (ppm) Expected Multiplicity Notes
Methyl Protons ¹H ~2.3 Singlet (s) Integral corresponds to 3 protons.
Aromatic Protons ¹H ~7.2 - 7.8 Doublet (d) / Doublet of doublets (dd) Two distinct signals, coupling to each other and the ¹⁹F atom.
Methyl Carbon ¹³C ~20 Quartet (q) in coupled spectrum
Nitrile Carbon ¹³C ~117 Singlet (s)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, with a molecular formula of C₈H₅BrFN, HRMS would be used to confirm this composition. The technique would detect the molecular ion ([M]⁺) or a protonated version ([M+H]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum would show a characteristic pair of peaks for any bromine-containing fragment, separated by approximately 2 Da and with nearly equal intensity. This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule.

The exact mass of the monoisotopic molecular ion is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Calculated Mass Data for C₈H₅BrFN

Ion Species Isotope Calculated Monoisotopic Mass (Da)
[M]⁺ ⁷⁹Br 212.95894
[M]⁺ ⁸¹Br 214.95689
[M+H]⁺ ⁷⁹Br 213.96622

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. For this compound, the most characteristic absorption would be the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹ for aromatic nitriles. Other key absorptions would include C-H stretching vibrations from the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region), and C-F and C-Br stretching vibrations, which would appear in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. The C≡N stretch is also strongly Raman active and would be observed in a similar region as in the IR spectrum. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong and characteristic signals in the Raman spectrum, which can be useful for confirming the substituted benzene structure.

Expected Vibrational Spectroscopy Data This table is illustrative of expected values based on spectroscopic principles.

Functional Group / Bond Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
C≡N Stretch IR, Raman ~2230 Strong, Sharp
Aromatic C-H Stretch IR ~3100-3000 Medium to Weak
Methyl C-H Stretch IR ~2950-2850 Medium
Aromatic C=C Stretch IR, Raman ~1600-1450 Medium to Strong
C-F Stretch IR ~1250-1000 Strong

Crystallographic Analysis of Single Crystals for Absolute Structure Determination

The analysis would confirm the substitution pattern on the benzene ring without ambiguity. It would reveal the planarity of the aromatic ring and the orientation of the substituents relative to it. Furthermore, the crystallographic data would provide insights into the intermolecular interactions, such as π-stacking or halogen bonding, that govern how the molecules pack together in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies. To date, a public crystal structure for this specific compound has not been reported in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. For this compound, a reverse-phase HPLC method would likely be developed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would produce a peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, typically expressed as a percentage. By analyzing a reaction mixture over time, HPLC can be used to monitor the consumption of starting materials and the formation of the desired product.

Gas Chromatography (GC): As a relatively volatile compound, this compound is also amenable to analysis by Gas Chromatography. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of mass spectrometry, allowing for the confirmation of the product's identity and the identification of any impurities in a single analysis.

Emerging Research Perspectives and Future Directions

Sustainable and Green Chemistry Approaches for Synthesis

Currently, there is a lack of specific published research detailing the application of green or sustainable chemistry principles to the synthesis of 2-bromo-6-fluoro-3-methylbenzonitrile. General green chemistry methodologies often focus on reducing waste, using less hazardous solvents, and improving energy efficiency. Future research could explore adapting existing synthetic routes for halogenated benzonitriles to align with these principles, for instance, by investigating solvent-free reaction conditions or the use of more environmentally benign reagents.

Exploration of Photo- and Electro-Chemical Transformations

There is no specific information available in the current scientific literature regarding the photo- or electro-chemical transformations of this compound. These modern synthetic techniques offer potential pathways for novel functionalization and coupling reactions, often under mild conditions. Future research in this area could involve investigating the reactivity of the compound's bromine and fluorine substituents under photochemical or electrochemical stimulation to forge new carbon-carbon or carbon-heteroatom bonds.

Catalytic Applications in Novel Reaction Development

Detailed studies on the direct catalytic applications of this compound in the development of new reactions are not presently found in published literature. The presence of bromine suggests its potential use in cross-coupling reactions, a cornerstone of modern catalysis. Future research could focus on employing this compound as a substrate in various catalytic systems, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to explore the synthesis of more complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

Specific data on the integration of this compound's synthesis or subsequent reactions into flow chemistry or automated platforms is not available in the current body of scientific research. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which could be highly beneficial for the production and derivatization of this compound. Future directions could involve the development of continuous-flow processes for its synthesis, potentially leading to higher yields and purity with improved safety profiles.

Q & A

Q. Basic

  • Toxicity : Brominated nitriles may release HCN under thermal stress. Use fume hoods and HCN detectors.
  • Corrosivity : Fluorinated byproducts (e.g., HF) require neutralization protocols.
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for bromo-chlorophenylboronic acids .

How to design a stability study for this compound under varying pH and temperature conditions?

Q. Advanced

  • Degradation kinetics : Use HPLC to monitor decomposition products (e.g., hydrolysis to carboxylic acids) at pH 2–12 and 25–60°C.
  • Arrhenius modeling : Predict shelf life by calculating activation energy (EaE_a) for degradation.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and analyze via TLC for photostability, referencing protocols for benzoxadiazole derivatives .

What computational methods aid in predicting the reactivity of bromo-fluoro-methylbenzonitriles?

Q. Advanced

  • DFT calculations (Gaussian, ORCA) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina.
  • Solvent modeling : COSMO-RS to simulate solubility in polar aprotic solvents (DMF, DMSO) .

How to troubleshoot low yields in cross-coupling reactions using this compound as a substrate?

Advanced
Common issues and solutions:

  • Catalyst poisoning : Fluorine’s electronegativity may deactivate Pd catalysts. Use BrettPhos or SPhos ligands for enhanced activity.
  • Side reactions : Competing nitrile hydrolysis can be suppressed by anhydrous conditions and molecular sieves.
  • Steric hindrance : Switch to bulkier ligands (XPhos) to accommodate methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-3-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoro-3-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.